molecular formula C5H3ClFIN2 B8729475 6-Chloro-5-fluoro-4-iodopyridin-3-amine

6-Chloro-5-fluoro-4-iodopyridin-3-amine

Cat. No. B8729475
M. Wt: 272.45 g/mol
InChI Key: IJPYHUHQPOFWLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-5-fluoro-4-iodopyridin-3-amine is a useful research compound. Its molecular formula is C5H3ClFIN2 and its molecular weight is 272.45 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Chloro-5-fluoro-4-iodopyridin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-5-fluoro-4-iodopyridin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

6-Chloro-5-fluoro-4-iodopyridin-3-amine

Molecular Formula

C5H3ClFIN2

Molecular Weight

272.45 g/mol

IUPAC Name

6-chloro-5-fluoro-4-iodopyridin-3-amine

InChI

InChI=1S/C5H3ClFIN2/c6-5-3(7)4(8)2(9)1-10-5/h1H,9H2

InChI Key

IJPYHUHQPOFWLF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=N1)Cl)F)I)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Trifluoroacetic acid (50 mL) was added to a solution of (6-chloro-5-fluoro-4-iodo-pyridin-3-yl)-carbamic acid tert-butyl ester (31 g, 83.2 mmol) in dichloromethane (150 mL) and the resultant reaction mixture was stirred at ambient temperature for 90 minutes. The solvent was evaporated and the resultant residue was treated with ice/water (200 mL), layered with diethyl ether (300 mL) and the pH of the aqueous phase was adjusted to 10 by the addition of solid potassium carbonate solution. The organic phase was separated, dried (Na2SO4), filtered and concentrated in-vacuo to afford a residue. The resultant residue was triturated with pentane:diethyl ether (9:1) to afford the title compound as a cream coloured solid (22.3 g, 98%). 1H NMR (400 MHz, CDCl3): 7.63 (s, 1H).
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
31 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
98%

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